8-Oxa-3-azabicyclo[3.2.1]octane
Overview
Description
8-Oxa-3-azabicyclo[3.2.1]octane is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis
The molecular formula of 8-Oxa-3-azabicyclo[3.2.1]octane is C6H11NO. Its average mass is 113.158 Da and its monoisotopic mass is 113.084061 Da .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis
8-Oxa-3-azabicyclo[3.2.1]octane has a density of 1.0±0.1 g/cm3, a boiling point of 176.6±15.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.3±3.0 kJ/mol and a flash point of 58.6±9.8 °C . Its index of refraction is 1.470 and its molar refractivity is 30.7±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Scientific Research Applications
Enantioselective Synthesis
One significant application involves the enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives through asymmetric [3+2]-cycloaddition processes. These derivatives are obtained in good yields and with high enantiomeric excesses, showcasing the compound's utility in synthesizing optically active structures, essential for pharmaceutical applications (Ishida, Kusama, & Iwasawa, 2010).
Bridged Morpholine Syntheses
Another application is in the concise and practical syntheses of bridged morpholines, starting from furan and pyran dicarboxylic acids. This highlights the compound's role in creating frameworks for the development of potentially bioactive molecules (Zaytsev et al., 2016).
Polyfunctional Glycosyl Derivatives
The oxabicyclo[3.2.1]octane framework is also crucial in synthesizing polyfunctional glycosyl derivatives, acting as a key structural element in many biologically significant compounds, including insect pheromones and plant growth regulators. This underscores its importance in the synthesis of oxygen heterocyclic natural molecules (Ievlev et al., 2016).
Natural Occurrence and Synthetic Applications
The diverse functionality and reactivity of 8-oxa-3-azabicyclo[3.2.1]octane derivatives make them central to numerous biologically active natural products. Their synthesis and properties are pivotal in developing new organic synthesis methodologies, further highlighting their role in creating bioactive molecules (Flores & Díez, 2014).
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is a lot of potential for future research in this area.
properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPWPIOIMBTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476933 | |
Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-3-azabicyclo[3.2.1]octane | |
CAS RN |
280-13-7 | |
Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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